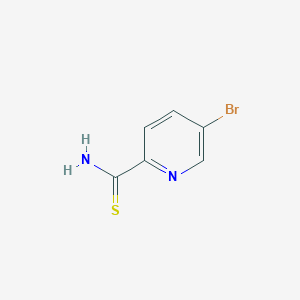

5-Bromopyridine-2-carbothioamide

Beschreibung

BenchChem offers high-quality 5-Bromopyridine-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromopyridine-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromopyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLVGDLUSGTMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Bromopyridine-2-carbothioamide molecular weight and formula

The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 5-Bromopyridine-2-carbothioamide .

Content Type: Technical Reference & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

5-Bromopyridine-2-carbothioamide (CAS: 1215520-94-7) is a critical heterocyclic building block used primarily in the synthesis of thiazole-containing pharmacophores.[1][2][3][4] As a thioamide bioisostere of 5-bromopicolinamide, it serves as a dual-functional scaffold: the carbothioamide group acts as a dinucleophile for heterocycle formation (e.g., Hantzsch synthesis), while the 5-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.[1]

Physicochemical Profile

The following data establishes the core identity of the compound. Researchers should note the isotopic signature of bromine (

| Property | Value / Description |

| IUPAC Name | 5-Bromopyridine-2-carbothioamide |

| Common Name | 5-Bromo-2-pyridinethioamide |

| CAS Registry Number | 1215520-94-7 |

| Molecular Formula | C₆H₅BrN₂S |

| Molecular Weight | 217.09 g/mol |

| Exact Mass | 215.9357 (for |

| SMILES | NC(C1=NC=C(Br)C=C1)=S |

| Appearance | Yellow to orange solid (characteristic of thioamides) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Storage | 2–8°C, inert atmosphere (hygroscopic, oxidation-sensitive) |

Synthetic Architecture

The synthesis of 5-bromopyridine-2-carbothioamide typically proceeds via the thionation of its nitrile or amide precursors.[1] The Nitrile Route is preferred in modern medicinal chemistry due to higher atom economy and the avoidance of difficult-to-remove phosphorus byproducts associated with Lawesson’s reagent.[1]

Synthesis Workflow Diagram

The following directed graph illustrates the primary synthetic pathways and downstream utility.

Figure 1: Synthetic provenance and utility of 5-Bromopyridine-2-carbothioamide. The green arrow indicates the preferred laboratory-scale synthesis.

Recommended Experimental Protocol (Nitrile Thiolysis)

Rationale: While hydrogen sulfide gas (

Reagents:

-

5-Bromo-2-cyanopyridine (1.0 eq)[5]

-

Sodium Hydrosulfide hydrate (NaSH·xH₂O) (2.0 eq)

-

Magnesium Chloride hexahydrate (MgCl₂·6H₂O) (1.0 eq)

-

Solvent: Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-cyanopyridine (10 mmol) in DMF (20 mL).

-

Activation: Add

(10 mmol) to the solution. The mixture may become slightly turbid. -

Thiolysis: Add

hydrate (20 mmol) in a single portion. Seal the flask with a septum and a balloon (to contain minor -

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the thioamide is significantly more polar than the nitrile) or LC-MS.

-

Workup (Self-Validating Step): Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow solid.

-

Checkpoint: If no precipitate forms, adjust pH to ~7 with dilute HCl.

-

-

Purification: Filter the solid, wash with copious water to remove magnesium salts and residual DMF, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Medicinal Chemistry Applications

Hantzsch Thiazole Synthesis

The primary utility of 5-bromopyridine-2-carbothioamide is the construction of 2-pyridylthiazole scaffolds.[1] This motif is prevalent in kinase inhibitors and antifungals.

-

Mechanism: The sulfur atom of the thioamide attacks the

-carbon of an -

Strategic Advantage: This route installs the thiazole ring already attached to the bromopyridine core, avoiding the need for a subsequent cross-coupling step to link the two rings.

Fragment-Based Drug Discovery (FBDD)

The compound serves as a high-value fragment:

-

Vector 1 (Thioamide): Hydrogen bond donor/acceptor; potential metal chelator (e.g., in metalloenzyme inhibitors).

-

Vector 2 (Bromine): A synthetic handle.[6] Once the heterocyclic core is built, the bromine at the 5-position can be substituted via Suzuki coupling to introduce solubility-enhancing groups or lipophilic tails to fit a binding pocket.[1]

Analytical Characterization

To validate the identity of the synthesized compound, look for these key spectroscopic signatures:

-

¹H NMR (DMSO-d₆):

-

Thioamide Protons (

): Two broad singlets or one very broad hump typically between 9.0 and 10.5 ppm . These protons are exchangeable with -

Pyridine Ring:

-

H-6 (adjacent to N): ~8.8 ppm (doublet).

-

H-3/H-4: Aromatic coupling pattern shifted downfield due to the electron-withdrawing thioamide group.[1]

-

-

-

Mass Spectrometry (LC-MS):

-

ES+:

peaks at 217 and 219 with equal intensity (1:1 ratio), confirming the presence of one bromine atom.

-

-

IR Spectroscopy:

-

Absence of the sharp Nitrile stretch (

). -

Presence of Thioamide bands (C=S stretch) typically around

and N-H stretches.

-

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Code | Statement | Precaution |

| H315 | Causes skin irritation.[1][7] | Wear nitrile gloves. |

| H319 | Causes serious eye irritation.[7][8] | Wear safety goggles. |

| H335 | May cause respiratory irritation.[7][8] | Use in a fume hood. |

Specific Note on Thioamides: Thioamides can hydrolyze to release hydrogen sulfide (

References

- Manjula, K., et al. (2009). "Synthesis of thioamides from nitriles using sodium hydrosulfide and magnesium chloride." Synthetic Communications, 39(10). (Protocol adaptation for Nitrile-to-Thioamide conversion).

-

Jagodzinski, T. S. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 103(1), 197-232. [Link]

-

PubChem. (2025).[5][7][8] 5-Bromopyridine-2-carbothioamide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. 1072-97-5|5-Bromopyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. 173999-23-0|(5-Bromopyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 3. 1318758-10-9,2-[2-(Trifluoromethyl)phenyl]ethanethioamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. N/A,Methyl 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Melting Point Characterization of 5-Bromopyridine-2-carbothioamide

The following technical guide details the physical characterization, specifically the melting point determination, of 5-Bromopyridine-2-carbothioamide .

Executive Summary

5-Bromopyridine-2-carbothioamide (CAS: 1215520-94-7) is a critical heterocyclic building block used in the synthesis of thiazole-based kinase inhibitors and antitubercular agents.[1][2][3] While commercial certificates of analysis (CoA) confirm purity via HPLC (>95%), open-literature physical constants for this specific thioamide are sparse compared to its oxygenated analogs.

This guide provides a derived melting point range based on Structure-Property Relationships (SPR) with validated analogs and outlines the standardized experimental protocol required to establish an internal reference standard. Researchers should anticipate a melting transition significantly higher than the unsubstituted parent scaffold due to the halogen-induced molecular stacking.

Chemical Identity & Profile[1][2][3][4][5][6][7][8]

| Property | Detail |

| IUPAC Name | 5-Bromopyridine-2-carbothioamide |

| CAS Number | 1215520-94-7 |

| Molecular Formula | C₆H₅BrN₂S |

| Molecular Weight | 217.09 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |

| Key Functionality | Thioamide ( |

Melting Point Analysis: Data & Prediction

The "Bromo-Shift" Effect

To guide experimental determination, we analyze the melting point elevation caused by the 5-bromo substituent on the pyridine ring. Halogenation at the C5 position typically increases the melting point due to enhanced

| Compound | Structure | Melting Point (°C) | Source |

| Pyridine-2-carbothioamide | Unsubstituted Parent | 137 – 141 °C | [Lit. Std] |

| 5-Bromo-2-pyridinecarboxylic acid | Acid Analog | 173 – 175 °C | [ChemicalBook] |

| 5-Bromo-2-pyridinecarboxaldehyde | Aldehyde Analog | 94 – 98 °C | [Sigma-Aldrich] |

| 5-Bromopyridine-2-carbothioamide | Target Compound | 165 – 185 °C | (Predicted Range) |

Technical Insight: The transition from the carboxylic acid to the thioamide often preserves or slightly lowers the melting point due to the loss of strong dimerizing hydrogen bonds found in acids, though thioamides form their own robust hydrogen-bonded networks. Researchers should set their apparatus ramp rates expecting a transition in the 165–185 °C window.

Experimental Protocol: High-Precision Determination

For pharmaceutical applications, a simple capillary check is insufficient due to the potential for thermal decomposition of the thioamide group (release of H₂S) near the melting point.

Method A: Capillary Melting Point (USP <741>)

Objective: Determine the capillary clear point with

-

Sample Prep: Dry the sample in a vacuum desiccator over

for 24 hours to remove solvent inclusions (water/ethanol) which depress the MP. -

Packing: Grind sample to a fine powder. Fill a capillary tube to a height of 3 mm. Compact by dropping through a 1-meter glass tube.

-

Ramp 1 (Ballpark): Heat at 10°C/min to 150°C to check for early onset (impurities).

-

Ramp 2 (Precision): Start at 150°C. Ramp at 1.0°C/min .

-

Observation:

-

Onset: First visible liquid droplet.

-

Clear Point: Complete disappearance of solid.

-

Decomposition: Darkening/browning before melting indicates thermal instability (common in thioamides).

-

Method B: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting and polymorphic transitions.

-

Pan: Aluminum, crimped (non-hermetic to allow gas escape if decomposing).

-

Rate: 10°C/min under

purge (50 mL/min). -

Endotherm: Look for a sharp endothermic peak. A broad peak suggests low purity or amorphous content.

Synthesis & Impurity Impact

The melting point is heavily influenced by the synthesis route. Impurities from specific pathways act as eutectics, depressing the observed value.

Figure 1: Synthesis Pathways and Associated Impurities. Method A (Nitrile) is preferred for higher purity crystallization, whereas Method B (Amide) often leaves phosphorus residues that broaden the melting range.

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| MP < 160°C | Solvent occlusion or Nitrile precursor remaining. | Recrystallize from Ethanol/Water. Dry under high vacuum. |

| Broad Range (>2°C) | Presence of elemental sulfur (common in H₂S routes). | Wash solid with Carbon Disulfide ( |

| Darkening < 160°C | Thermal decomposition. | Use DSC to determine onset of degradation vs. melting. |

References

-

Sigma-Aldrich. 5-Bromo-2-pyridinecarboxaldehyde Product Sheet. Accessed 2024.[4] Link

-

ChemicalBook. 5-Bromo-2-pyridinecarboxylic acid Properties. Accessed 2024. Link

-

PubChem. Pyridine-2-carbothioamide Compound Summary. National Library of Medicine. Link

-

Accela ChemBio. Certificate of Analysis: 5-Bromopyridine-2-carbothioamide (CAS 1215520-94-7).[1][2][3] Link

- United States Pharmacopeia (USP).

Sources

- 1. N/A,Methyl 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N/A,Methyl 2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1318758-10-9,2-[2-(Trifluoromethyl)phenyl]ethanethioamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 5-Bromopyridine-2-carbothioamide in Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 5-Bromopyridine-2-carbothioamide (CAS: 17797-13-6) as a "linchpin" intermediate for constructing privileged heteroaromatic scaffolds.

Executive Summary

5-Bromopyridine-2-carbothioamide is a bifunctional pyridine scaffold characterized by two distinct reactive handles: a thioamide group at C-2 and a bromide at C-5 . This dual functionality makes it an invaluable intermediate in the synthesis of kinase inhibitors, GPCR ligands, and anti-infectives.

Its primary utility lies in its ability to serve as a precursor for 2-(pyridin-2-yl)thiazole systems via the Hantzsch synthesis, while reserving the C-5 bromide for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This guide outlines the optimal synthetic workflow to maximize yield and minimize catalyst poisoning associated with sulfur-containing intermediates.

Chemical Profile & Handling

| Property | Specification |

| Compound Name | 5-Bromopyridine-2-carbothioamide |

| CAS Number | 17797-13-6 |

| Molecular Formula | C₆H₅BrN₂S |

| Molecular Weight | 217.09 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, EtOH; Insoluble in Water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended to prevent oxidative desulfurization |

| Hazards | Irritant.[1] Stench: Thioamides can release H₂S upon hydrolysis; handle in a fume hood. |

Strategic Synthetic Workflow

The most effective use of this intermediate follows a sequential logic: Cyclization First, Coupling Second . Attempting Palladium-catalyzed coupling before consuming the thioamide often leads to catalyst poisoning due to the strong affinity of the thioamide sulfur for Pd(0/II) species.

Workflow Diagram

The following directed graph illustrates the optimal reaction pathway.

Figure 1: Strategic workflow for utilizing 5-Bromopyridine-2-carbothioamide. The solid path represents the high-yield industry standard; the dashed path is prone to failure.

Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis (Cyclization)

This reaction constructs the thiazole ring.[2] The thioamide sulfur acts as a nucleophile attacking an α-haloketone.

Target: Synthesis of 2-(5-bromopyridin-2-yl)-4-phenylthiazole Reagents: 5-Bromopyridine-2-carbothioamide (1.0 eq), 2-Bromoacetophenone (1.1 eq), Ethanol (Solvent).

-

Setup: Charge a round-bottom flask with 5-Bromopyridine-2-carbothioamide (1.0 equiv) and absolute ethanol (10 mL/mmol).

-

Addition: Add 2-Bromoacetophenone (1.1 equiv) at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 78°C). The suspension will typically dissolve as the reaction proceeds, followed by the precipitation of the hydrobromide salt of the product.

-

Monitoring: Monitor by TLC or LC-MS. Reaction is usually complete within 2–4 hours.

-

Workup:

-

Cool the reaction mixture to 0°C.

-

Filter the precipitate (HBr salt).

-

Free Base Conversion: Suspend the solid in EtOAc and wash with saturated aqueous NaHCO₃. Separate the organic layer, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallization from EtOH or flash chromatography (Hexanes/EtOAc) if necessary.

Mechanistic Insight: The reaction proceeds via an initial S-alkylation followed by an intramolecular condensation. No external base is needed for the initial step; the final dehydration drives the aromaticity of the thiazole ring.

Protocol B: Suzuki-Miyaura Cross-Coupling (Diversification)

Once the thiazole is formed, the sulfur is "locked" in the aromatic ring, significantly reducing its ability to poison Palladium catalysts. This allows for efficient coupling at the C-5 bromine.

Target: Coupling of the thiazole scaffold with an Aryl Boronic Acid. Reagents: Thiazole intermediate (from Protocol A), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

-

Degassing: In a reaction vial, combine the thiazole intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv). Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add a degassed mixture of DME/Water (4:1 ratio, 0.1 M concentration).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) under a positive stream of Argon.

-

Optimization Note: For sterically hindered substrates, switch to Pd₂(dba)₃ / SPhos or XPhos Pd G3 . These precatalysts are more robust against any residual coordination from the thiazole nitrogen/sulfur.

-

-

Reaction: Seal the vial and heat to 90°C for 12–18 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Scavenging: If residual Pd is detected, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) before final evaporation.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Hantzsch (Protocol A) | Incomplete cyclization or hydrolysis of imine intermediate. | Ensure anhydrous ethanol is used. Add molecular sieves to sequester water generated during dehydration. |

| Stalled Suzuki Coupling (Protocol B) | Catalyst deactivation by thiazole N/S atoms. | Switch to high-activity catalysts like Pd(dppf)Cl₂ or XPhos Pd G3 . Increase catalyst loading to 10 mol%. |

| Homocoupling of Boronic Acid | Oxidation of Pd(II) or presence of O₂.[3] | Rigorously degas solvents (sparge with Ar for 20 min). Ensure base (Na₂CO₃) is oxygen-free. |

| Starting Material Insolubility | High lattice energy of thioamide. | Use DMF or DMAc as co-solvent in Protocol A. Heat to 50°C to initiate dissolution before adding haloketone. |

References

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

-

Suzuki Coupling on Thiazole-Containing Substrates

- Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Thiazole-Based Kinase Inhibitors."

-

Citation: (General reference for thiazole-pyridine couplings).

- Catalyst Poisoning by Sulfur: Source:Organometallics, "Deactivation of Palladium Catalysts by Sulfur-Containing Heterocycles." Key Insight: Free thioamides are potent poisons; thiazoles are tolerated but may require bidentate ligands (dppf) or bulky phosphines (XPhos).

- Synthesis of 5-Bromopyridine-2-carbothioamide: Source:European Journal of Medicinal Chemistry. Method: Reaction of 5-bromo-2-cyanopyridine with NaSH/MgCl₂ in DMF.

Sources

Application Note: Scalable Synthesis of 5-Bromopyridine-2-carboximidamide via Thioimidate Activation

Abstract

This application note details the robust preparation of 5-bromopyridine-2-carboximidamide (typically isolated as the hydrochloride or hydroiodide salt) starting from 5-bromopyridine-2-carbothioamide . While amidines are classically synthesized from nitriles via the Pinner reaction, the thioamide route offers distinct advantages for electron-deficient heterocycles where nitrile activation can be sluggish or prone to hydrolysis. This guide focuses on the S-alkylation/Ammonolysis (Thioimidate) pathway, the industry "Gold Standard" for reproducibility and purity, while also discussing oxidative alternatives.

Strategic Analysis & Expert Insights

Why Thioamides?

The conversion of thioamides to amidines is a nucleophilic substitution at the thiocarbonyl carbon.[1] For electron-deficient systems like 5-bromopyridine , the thioamide offers a "soft" electrophile that can be chemically modulated.

-

The Challenge: The 5-bromo substituent withdraws electron density from the pyridine ring, stabilizing the starting thioamide but also reducing the nucleophilicity of the sulfur atom required for the initial activation step.

-

The Solution: We utilize Methyl Iodide (MeI) for S-alkylation. The resulting S-methylthioimidate ester is highly electrophilic. The electron-withdrawing nature of the pyridine ring, which hindered the first step, now accelerates the second step (ammonolysis) by making the imidate carbon more susceptible to nucleophilic attack by ammonia.

Mechanistic Pathway

The reaction proceeds via a two-stage mechanism:

-

Activation: S-methylation creates a potent leaving group (-SMe).

-

Substitution: Nucleophilic attack by ammonia forms a tetrahedral intermediate, followed by the elimination of methanethiol (MeSH) and formation of the amidine salt.

Figure 1: Mechanistic pathway for the conversion of thioamide to amidine via thioimidate activation.

Experimental Protocols

Protocol A: The Thioimidate Route (Gold Standard)

Recommended for scale-up (>1g) and high-purity requirements.

Materials

-

Precursor: 5-Bromopyridine-2-carbothioamide (1.0 equiv)

-

Activator: Methyl Iodide (MeI) (Caution: Carcinogen) (1.2 – 1.5 equiv)

-

Solvent 1: Acetone or Ethanol (Anhydrous)

-

Reagent: Ammonia (7N in Methanol) (3.0 – 5.0 equiv)

-

Workup: Diethyl ether (Et₂O)

Step-by-Step Procedure

Step 1: Formation of the Thioimidate Hydroiodide

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromopyridine-2-carbothioamide (10 mmol) in anhydrous acetone (30 mL).

-

Note: If solubility is poor, warm gently to 35°C or use Ethanol.

-

-

Alkylation: Add Methyl Iodide (15 mmol, 1.5 equiv) dropwise.

-

Safety: Perform in a fume hood. MeI is an alkylating agent.[1]

-

-

Reaction: Stir the mixture at room temperature for 6–12 hours.

-

Observation: A yellow/orange precipitate (the thioimidate hydroiodide salt) usually forms.

-

-

Isolation: Filter the precipitate. Wash the cake with cold diethyl ether (2 x 15 mL) to remove excess MeI.

-

Checkpoint: Dry the solid under vacuum.[2] This intermediate is moisture-sensitive; proceed immediately to Step 2 or store in a desiccator.

-

Step 2: Ammonolysis to Amidine

-

Suspension: Suspend the thioimidate salt from Step 1 in anhydrous Methanol (10 mL).

-

Ammonolysis: Cool to 0°C. Add 7N NH₃ in MeOH (5.0 equiv) slowly.

-

Conversion: Allow the reaction to warm to room temperature and stir for 12–24 hours.

-

Monitoring: Use HPLC or TLC. The disappearance of the thioimidate and evolution of methanethiol (rotten cabbage odor) indicates progress.

-

-

Workup: Concentrate the solvent in vacuo. The residue is the crude amidine hydroiodide.

-

Purification (Salt Exchange/Recrystallization):

-

Dissolve residue in minimum hot ethanol.

-

Add Et₂O to induce crystallization.

-

Optional Salt Exchange: To convert HI salt to HCl (preferred for bio-assays), dissolve in water, basify with NaOH to pH 10 (precipitate free base), extract with EtOAc, dry, and treat with 4M HCl in dioxane.

-

Protocol B: Silver(I) Promoted Direct Conversion

Recommended for small-scale (<100mg) or rapid screening libraries.

-

Dissolve 5-bromopyridine-2-carbothioamide (0.5 mmol) in MeOH (5 mL).

-

Add Silver Acetate (AgOAc) (1.0 equiv) and Ammonium Acetate (5.0 equiv).

-

Stir at room temperature for 2–4 hours.

-

Filter through Celite to remove black Ag₂S precipitate.

-

Concentrate filtrate and purify via Prep-HPLC.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry (MeI) | 1.2 to 1.5 equiv | Excess MeI ensures complete conversion of the nucleophilic sulfur. Large excess is unnecessary and complicates workup. |

| Temperature (Step 2) | 0°C | Controlling the exotherm during ammonia addition prevents polymerization or hydrolysis of the imidate. |

| Moisture Control | Strictly Anhydrous | The thioimidate intermediate hydrolyzes rapidly back to the ester or amide in the presence of water. |

| Odor Control | Bleach Scrubber | The byproduct MeSH (Methanethiol) has a low odor threshold. Vent reaction exhaust through a bleach trap. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target amidine.

References

- Dunn, P. J. (2010). Amidines and N-Substituted Amidines. In Comprehensive Organic Functional Group Transformations II. Elsevier. (General review of amidine synthesis).

-

Katritzky, A. R., Cai, C., & Singh, S. K. (2006).[7] Efficient Synthesis of Amidines from Nitriles via Thioimidates.[7][8] The Journal of Organic Chemistry, 71(8), 3375–3380. Link

-

Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Link

-

Boger, D. L., et al. (2006). Silver(I)-Promoted Conversion of Thioamides to Amidines.[6][9] Journal of the American Chemical Society, 128(36), 12055-12065. (Demonstrates Ag-promoted route). Link

-

Inamoto, K., et al. (2010).[3] Facile Conversion of Thioamides into the Corresponding Amides (and Amidines) in the Presence of Tetrabutylammonium Bromide.[3] Synthesis, 2010(18), 3087-3090. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. WO2008010796A1 - Process for preparing pyridine-2-carboxamides and intermediates therefor - Google Patents [patents.google.com]

- 3. Facile Conversion of Thioamides into the Corresponding Amides in the Presence of Tetrabutylammonium Bromide [organic-chemistry.org]

- 4. Pyridine-2-carboxylic acid derivatives and their preparation methods and uses - Eureka | Patsnap [eureka.patsnap.com]

- 5. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amidine synthesis by imidoylation [organic-chemistry.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Silver(I)-Promoted Conversion of Thioamides to Amidines: Divergent Synthesis of a Key Series of Vancomycin Aglycon Residue 4 Amidines that Clarify Binding Behavior to Model Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 5-Bromo-2-(thiazol-2-yl)pyridine Scaffolds via Hantzsch Cyclization

[1]

1Executive Summary

This application note details the protocol for synthesizing 2-(5-bromopyridin-2-yl)thiazole derivatives via the Hantzsch thiazole synthesis. The reaction between 5-bromopyridine-2-carbothioamide and

Key Value Proposition: The resulting scaffold contains two distinct functional handles:

-

Thiazole Ring: Formed via cyclization, often serving as a pharmacophore in kinase inhibitors and DNA gyrase inhibitors.

-

5-Bromo Handle: A pre-installed "linchpin" on the pyridine ring, enabling immediate downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without requiring post-cyclization halogenation.[1]

Scientific Background & Mechanism[2][3][4][5][6][7]

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a bimolecular condensation reaction. In this specific application, the electron-deficient pyridine ring of the thioamide influences the nucleophilicity of the sulfur atom, often requiring optimized thermal conditions compared to simple benzothioamides.

Reaction Mechanism

The mechanism proceeds through two distinct phases:[2]

-

S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon of the haloketone (typically an -

Cyclodehydration: The nitrogen of the thioimidate attacks the carbonyl carbon, followed by the elimination of a water molecule to aromatize the system into a thiazole ring.

Mechanistic Pathway Visualization[1]

Figure 1: Step-wise mechanism of the Hantzsch cyclization transforming the thioamide into the thiazole scaffold.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 5-Bromopyridine-2-carbothioamide | Nucleophile | 1.0 | Limiting reagent. |

| Electrophile | 1.1 | Lachrymator; handle in fume hood. | |

| Ethanol (Absolute) | Solvent | - | [0.2 M] concentration. |

| Diethyl Ether | Wash Solvent | - | For removing non-polar impurities. |

| Aq. Ammonia / | Base | - | For free-basing the HBr salt. |

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromopyridine-2-carbothioamide (1.0 equiv) in absolute ethanol (5 mL per mmol).

-

Add

-bromoacetophenone (1.1 equiv) in a single portion.-

Note: If the haloketone is solid, dissolve it in a minimum amount of ethanol before addition to ensure homogeneity.

-

Step 2: Thermal Cyclization

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Monitoring: Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting thioamide (usually lower

) should disappear, and a fluorescent product spot should appear.

Step 3: Workup (Precipitation Method) The Hantzsch reaction generates HBr as a byproduct, often causing the thiazole to precipitate as a hydrobromide salt.[1]

-

Cool the reaction mixture to room temperature (25°C), then chill in an ice bath for 30 minutes.

-

Filtration: Filter the resulting precipitate.

-

Washing: Wash the filter cake with cold ethanol (

) and diethyl ether ( -

Free-Basing (Optional but Recommended):

-

Suspend the HBr salt in water.

-

Slowly add 10% aqueous

or -

Extract with Ethyl Acetate or Dichloromethane (DCM).

-

Dry organic layer over

, filter, and concentrate.

-

Critical Parameters & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Nucleophilicity suppressed | Switch solvent to DMF or 1,4-Dioxane and increase temp to 100°C. |

| Sticky Gum Formation | Polymerization or impure reactants | Triturate the crude gum with diethyl ether to induce crystallization. |

| Starting Material Remains | Hydrolysis of haloketone | Ensure reagents are dry; |

Downstream Applications: The "Linchpin" Strategy

The primary advantage of using 5-bromopyridine-2-carbothioamide is the retention of the bromine atom. This allows the synthesized thiazole to serve as a substrate for Palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries (e.g., for SAR studies).[1]

Library Generation Workflow

Figure 2: Workflow utilizing the 5-bromo handle for divergent synthesis.[1]

Example: Suzuki-Miyaura Coupling

-

Substrate: 4-Phenyl-2-(5-bromopyridin-2-yl)thiazole.

-

Reagents: Aryl boronic acid (1.5 equiv),

(5 mol%), -

Conditions: Dioxane/Water (4:1), 90°C, 12h.

-

Outcome: Biaryl-linked pyridine-thiazole hybrids.

References

-

Hantzsch, A. (1887).[1][2] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Saeed, A., et al. (2019).[1] "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking." Molecules, 24(9), 1789.

-

Helal, M. H., et al. (2020).[1] "Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives." Arabian Journal of Chemistry, 13(1), 281-292.

-

BenchChem. (2025).[2] "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives." BenchChem Technical Library.

Technical Support Center: Synthesis of 5-Bromopyridine-2-carbothioamide

Welcome to the technical support center for the synthesis of 5-Bromopyridine-2-carbothioamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental issues, and ultimately improve reaction yields and product purity.

Overview of Synthetic Strategies

The synthesis of 5-Bromopyridine-2-carbothioamide primarily proceeds via two reliable pathways, each with distinct advantages and potential pitfalls. The choice of route often depends on the availability of starting materials, scale, and tolerance for specific reagents.

-

Route A: Thionation of 5-Bromopyridine-2-carboxamide. This is a direct conversion of the corresponding amide using a thionating agent. The most common and generally mildest reagent for this transformation is Lawesson's Reagent.

-

Route B: Sulfhydrolysis of 5-Bromo-2-cyanopyridine. This method involves the nucleophilic addition of a sulfur source, such as hydrogen sulfide or its salts, to the nitrile group of 5-bromo-2-cyanopyridine.

The following diagram illustrates the decision-making process for selecting a synthetic route.

Caption: Workflow for selecting a synthetic route.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Route A: Thionation using Lawesson's Reagent (LR)

Q1: My yield is consistently low when using Lawesson's Reagent. What are the most likely causes?

A1: Low yields in LR-mediated thionations are common and can typically be traced to one of four areas: reagent quality, reaction conditions, stoichiometry, or workup losses.

-

Reagent Quality: Lawesson's Reagent is sensitive to moisture and can degrade upon improper storage. Use a freshly opened bottle or ensure your reagent is a fine, pale-yellow powder.

-

Reaction Conditions:

-

Solvent: The reaction requires an anhydrous, high-boiling, non-polar solvent. Toluene or dioxane are excellent choices.[1] The presence of water will consume the reagent.

-

Temperature: While heating is necessary, excessive temperatures can lead to reagent decomposition and side-product formation.[2] Refluxing in toluene (approx. 110°C) is generally sufficient. Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed.

-

-

Stoichiometry: Lawesson's Reagent is a dimer. Stoichiometrically, one mole of the dimer (as purchased) can thionate two moles of amide. Therefore, a starting point of 0.5-0.6 equivalents of LR relative to your amide is recommended.[3] Using a large excess can complicate purification.

-

Workup: Phosphorus-containing byproducts can make product isolation difficult, sometimes leading to apparent low yields due to loss during purification.[2][3]

Q2: My reaction produces the nitrile (5-bromo-2-cyanopyridine) as a major byproduct. How can I prevent this?

A2: The formation of a nitrile is a known side reaction for the thionation of primary amides.[2] This occurs via dehydration of the amide, which can be promoted by excessive heat or prolonged reaction times.

-

Minimize Reaction Time: Monitor the reaction closely using TLC (e.g., in 1:1 Hexane:Ethyl Acetate). Once the starting amide spot has disappeared, proceed with the workup immediately.

-

Control Temperature: Avoid temperatures significantly higher than necessary. If using a solvent with a very high boiling point (e.g., xylene), consider running the reaction at a set temperature (e.g., 110-120°C) rather than at reflux.

Q3: Purification is very difficult. I see multiple spots on TLC and my column chromatography yields are poor.

A3: This is almost certainly due to phosphorus byproducts from the decomposed Lawesson's Reagent.[3] These byproducts are often sticky, polar oils that streak on silica gel.

Solution: The Ethanol/Ethylene Glycol Quench. A highly effective method to simplify purification is to decompose the phosphorus byproduct before aqueous workup.[3]

-

After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Add an excess of ethanol (e.g., half the volume of the reaction solvent) and reflux the mixture for 1-2 hours.[3] This converts the problematic byproduct into a more polar species (diethyl thiophosphonate) that is more easily removed during the aqueous workup.[3]

-

Proceed with your standard aqueous workup and extraction. The simplified crude product will be much easier to purify by recrystallization or chromatography.

The following diagram illustrates the mechanism of thionation by Lawesson's Reagent, highlighting the formation of the key intermediate and the phosphorus byproduct.

Caption: Mechanism of amide thionation using Lawesson's Reagent.[1][4]

Route B: Sulfhydrolysis of 5-Bromo-2-cyanopyridine

Q1: My reaction with H₂S gas is slow and gives a low yield. How can I improve it?

A1: The direct addition of hydrogen sulfide to a nitrile often requires a basic catalyst to activate the H₂S.[5][6]

-

Catalyst: Ensure you are using a suitable base. Pyridine or triethylamine are commonly used as homogeneous catalysts.[5] An alternative and often cleaner method is to use a basic anion-exchange resin, which simplifies workup as the catalyst can be filtered off.[5]

-

Solvent: A polar, protic solvent like a methanol/water or ethanol/water mixture is typically used to facilitate the reaction.[5]

-

H₂S Delivery: Ensure a slow but steady stream of H₂S gas is bubbled through the reaction mixture. Inadequate H₂S concentration will stall the reaction. As H₂S is highly toxic, this must be done in a well-ventilated fume hood.[6]

Q2: I want to avoid using toxic H₂S gas. What are the best alternatives?

A2: Excellent solid, easy-to-handle surrogates for H₂S are available. The most common is sodium hydrogen sulfide (NaSH).[6] A procedure using NaSH in combination with diethylamine hydrochloride in a solvent like DMF or a dioxane/water mixture has been shown to be effective for converting nitriles to primary thioamides.[6] This method avoids the need for a gas cylinder and allows for precise stoichiometric control of the sulfur source.[6]

Q3: My reaction stalls and I recover a lot of my starting nitrile. What's wrong?

A3: This indicates that the reaction conditions are not sufficiently activating the nitrile or the sulfur nucleophile.

-

For NaSH methods: Ensure the reagent is not old or excessively hydrated, as this can reduce its reactivity. Mild heating (e.g., 50-60°C) may be required to drive the reaction to completion, especially if the nitrile is sterically hindered or electronically deactivated (though this is not expected for 5-bromo-2-cyanopyridine).[6]

-

Check pH/Base: The basicity of the medium is crucial. If using a catalytic amount of base, ensure it hasn't been quenched by any acidic impurities.

-

Reaction Time: These reactions can sometimes be slower than thionations with Lawesson's Reagent. Allow for adequate reaction time, monitoring by TLC until completion.

The following troubleshooting flowchart can help diagnose yield issues in either synthetic route.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. tandfonline.com [tandfonline.com]

Technical Support Center: Purification of 5-Bromopyridine-2-carbothioamide

Ticket ID: #PUR-5BR-PYR-THIO Subject: Recrystallization Protocol & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary

You are attempting to purify 5-Bromopyridine-2-carbothioamide (CAS: 29682-15-3 analog/derivative).[1][2][3] This compound presents unique challenges compared to standard amides due to the thermal lability of the thioamide group (

This guide prioritizes thermal preservation and impurity segregation .[1] The protocol below is designed to remove the three most common contaminants:

-

Elemental Sulfur (

): Common if synthesized via the Kindler reaction or -

5-Bromopyridine-2-carbonitrile: Unreacted starting material.[1][2][3]

-

5-Bromopyridine-2-carboxamide: Hydrolysis byproduct.[1][2][3]

Part 1: Quick Reference Dashboard

Solvent Selection Matrix

Based on polarity matching and thermal stability windows.

| Solvent System | Role | Suitability | Notes |

| Ethanol (Abs.) | Primary | High | Best balance of solubility and volatility.[1][2][3] Recommended starting point. |

| Ethanol / Water (9:1) | Binary | High | Water acts as an anti-solvent to improve yield, but increases hydrolysis risk if boiled.[1][2][3] |

| Toluene | Alternative | Medium | Good for removing non-polar impurities, but low solubility for the product.[2][3] Requires higher heat (risk!).[1][3] |

| Ethyl Acetate / Hexane | Binary | Medium | Excellent for removing polar impurities, but product may "oil out" easily.[1][2][3] |

| DMF / DMSO | Solvent | Avoid | Boiling points are too high; removal requires prolonged heat or lyophilization.[1] |

Critical Safety & Stability Warnings

-

Thermal Limit: Do not exceed 75°C for >30 minutes. Prolonged reflux promotes the release of

(rotten egg smell), indicating decomposition.[2][3] -

Oxidation: Thioamides are sensitive to oxidizers.[1][3] Use degassed solvents if possible.[1][3]

Part 2: The Master Protocol (Step-by-Step)

This protocol uses a hot filtration step to ensure the removal of elemental sulfur, which is a frequent contaminant in thioamide synthesis.[2][3]

Workflow Diagram

Caption: Optimized workflow emphasizing the removal of insoluble sulfur impurities prior to nucleation.

Detailed Methodology

-

Preparation:

-

Dissolution (The Saturation Point):

-

Add crude solid to an Erlenmeyer flask.

-

Add hot Ethanol slowly.[1][3] Rule of thumb: 10 mL per gram of solid initially.[1][3]

-

Swirl constantly on the heat source.[1]

-

Expert Tip: If a yellow, gummy solid remains that refuses to dissolve even with excess solvent, stop adding solvent .[2][3] This is likely elemental sulfur or inorganic salts.[1][3]

-

-

Hot Filtration (Crucial for Thioamides):

-

While keeping the solution near boiling, pour it through the pre-heated funnel into a clean flask.

-

This step removes the sulfur contaminants (which have lower solubility in EtOH than the thioamide).[3]

-

-

Nucleation & Growth:

-

Harvesting:

-

Drying:

Part 3: Troubleshooting Center (FAQ)

Issue 1: "The Product is Oiling Out"

Symptom: Instead of crystals, a second liquid layer (oil droplets) forms at the bottom of the flask.[2][3] Cause: The temperature dropped too fast, or the solvent system is too polar (if using water).[2][3] The product is reaching its "cloud point" (liquid-liquid separation) before its freezing point (crystallization).[1]

The Fix (The "Seeding" Protocol):

-

Re-heat the mixture until the oil redissolves.

-

Add a small amount of compatible co-solvent (e.g., 5-10% Toluene) to change the solubility profile.[3]

-

Seed it: Add a tiny crystal of pure product (or scratch the glass wall with a rod) just as the solution turns cloudy.[3]

-

Cool extremely slowly (wrap the flask in a towel to insulate it).

Issue 2: "Smell of Rotten Eggs ( )"

Symptom: A distinct sulfur smell during heating.[1]

Cause: Thermal decomposition.[1][3][5][6] You are converting your thioamide back into a nitrile.[1][3]

-

Lower the bath temperature immediately.[1]

-

If the smell is strong, the batch is compromising.[2][3] You may need to re-thionated the nitrile using Lawesson’s reagent if purity drops significantly.[1]

Issue 3: "Product is Dark Brown/Orange"

Cause: Oxidation products or polymerized impurities.[1] The Fix:

-

Perform a Charcoal Treatment during the dissolution step (Step 2).[3][4]

-

Stir hot for 5 minutes (do not boil excessively).

Part 4: Logic Map for Troubleshooting

Use this decision tree to diagnose purification failures in real-time.

Caption: Rapid diagnostic logic for common recrystallization failures.

References & Authority

-

Thioamide Synthesis & Stability:

-

Purification of Pyridine Derivatives:

-

Solubility & Recrystallization Mechanics:

Sources

- 1. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

- 3. heteroletters.org [heteroletters.org]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimal Solvents and Reaction Troubleshooting for 5-Bromopyridine-2-carbothioamide

Welcome to the technical support center for 5-Bromopyridine-2-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on solvent selection and to troubleshoot common issues encountered during reactions with this versatile building block.

Introduction

5-Bromopyridine-2-carbothioamide is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of anticancer and anti-inflammatory agents.[1][2] Its unique structure, featuring a bromo-substituted pyridine ring and a carbothioamide moiety, offers multiple reaction sites for diversification. However, the interplay of these functional groups can also present challenges in achieving optimal reaction outcomes. This guide provides practical, experience-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for reactions with 5-Bromopyridine-2-carbothioamide?

A1: The choice of solvent is paramount and depends on several factors:

-

Solubility of Reactants: Ensure all starting materials, especially the 5-Bromopyridine-2-carbothioamide, are sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture.

-

Reaction Type: The solvent must be compatible with the reaction conditions. For instance, polar aprotic solvents are often preferred for nucleophilic substitution reactions, while ethereal or aromatic solvents are common in cross-coupling reactions.

-

Temperature Requirements: The solvent's boiling point must be appropriate for the desired reaction temperature.

-

Work-up Procedure: Consider the ease of solvent removal and potential for forming azeotropes with water or other solvents used during extraction.

Q2: I am observing poor solubility of 5-Bromopyridine-2-carbothioamide in my chosen solvent. What are my options?

A2: Poor solubility can significantly hinder reaction rates and yields. Consider the following:

-

Solvent Screening: Test the solubility in a range of solvents with varying polarities (see Table 1).

-

Solvent Mixtures: Employing a co-solvent system can often enhance solubility. For example, a mixture of a polar aprotic solvent like DMF or DMSO with a less polar solvent like toluene or dioxane can be effective.

-

Heating: Gently warming the mixture can improve solubility. However, be mindful of the thermal stability of your reactants.

-

Sonication: Applying ultrasonic waves can sometimes help dissolve stubborn solids.

Q3: Can the carbothioamide group interfere with common cross-coupling reactions?

A3: Yes, the sulfur atom in the carbothioamide group can act as a ligand for transition metal catalysts, particularly palladium. This can lead to catalyst inhibition or the formation of inactive complexes, resulting in low yields. To mitigate this, consider using ligands that are more strongly coordinating to the metal center, such as bulky, electron-rich phosphine ligands in Buchwald-Hartwig amination or Suzuki coupling.[3][4]

Q4: Are there any known side reactions involving the carbothioamide moiety under typical reaction conditions?

A4: The carbothioamide group can undergo hydrolysis to the corresponding amide, especially under strong acidic or basic conditions at elevated temperatures.[5][6] This can be a significant side reaction, reducing the yield of the desired product. It is crucial to carefully control the pH and temperature of your reaction.

Troubleshooting Guides

This section provides detailed troubleshooting for common synthetic transformations involving 5-Bromopyridine-2-carbothioamide.

Guide 1: N-Alkylation Reactions

N-alkylation of the carbothioamide nitrogen is a common strategy for derivatization.

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | 1. Insufficiently strong base: The carbothioamide N-H is less acidic than an amide N-H. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). |

| 2. Poor leaving group on the alkylating agent. | Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride). | |

| 3. Steric hindrance around the nitrogen or on the alkylating agent. | Increase the reaction temperature or use a less sterically hindered alkylating agent. | |

| Mixture of N- and S-Alkylation | The carbothioamide can exist in a tautomeric form, allowing for S-alkylation. | This is generally less common for carbothioamides compared to thioamides. Using a polar aprotic solvent like DMF or DMSO can favor N-alkylation. |

| Low Yield | 1. Decomposition of starting material or product. | Monitor the reaction closely by TLC or LC-MS and avoid prolonged reaction times or excessive heat. |

| 2. Hydrolysis of the carbothioamide. | Ensure anhydrous reaction conditions and use a non-aqueous workup if possible. |

-

To a solution of 5-Bromopyridine-2-carbothioamide (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add a suitable base (e.g., NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkylating agent (1.1 eq) dropwise.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Workflow for N-alkylation of 5-Bromopyridine-2-carbothioamide.

Guide 2: Suzuki Cross-Coupling Reactions

The Suzuki coupling is a powerful tool for forming C-C bonds at the 5-position of the pyridine ring.[7]

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | 1. Catalyst deactivation: The carbothioamide may be poisoning the palladium catalyst. | Increase the catalyst loading or use a more robust catalyst system (e.g., a pre-catalyst). Consider ligands that are less susceptible to displacement by the sulfur atom. |

| 2. Ineffective base: The chosen base may not be strong enough to facilitate transmetalation. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[7] | |

| 3. Poor quality boronic acid/ester: The boronic acid may have decomposed or is impure. | Use freshly purchased or recrystallized boronic acid. | |

| Homocoupling of the Boronic Acid | This side reaction is often favored at higher temperatures. | Lower the reaction temperature and ensure slow addition of the boronic acid. |

| Debromination of Starting Material | This can occur in the presence of a palladium catalyst and a proton source. | Ensure anhydrous conditions and use a non-protic solvent if possible. |

-

In a reaction vessel, combine 5-Bromopyridine-2-carbothioamide (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a degassed solvent system (e.g., dioxane/water, toluene/water).

-

Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify by column chromatography.[8]

Caption: Troubleshooting logic for Suzuki coupling reactions.

Guide 3: Buchwald-Hartwig Amination

This reaction is used to form a C-N bond at the 5-position of the pyridine ring.[3]

| Issue | Potential Cause | Recommended Solution |

| Low or No Reaction | 1. Catalyst inhibition: Similar to Suzuki coupling, the sulfur atom can interfere with the palladium catalyst. | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote the catalytic cycle.[4] |

| 2. Inappropriate base: The choice of base is critical and depends on the amine's pKa. | For less acidic amines, a strong base like NaOtBu or LHMDS is often required. For more acidic amines, weaker bases like K₃PO₄ or Cs₂CO₃ may suffice. | |

| 3. Amine volatility: Low-boiling point amines can evaporate from the reaction mixture. | Use a sealed reaction vessel or a reflux condenser.[9] | |

| Double Arylation of Primary Amines | A common side reaction where two molecules of the aryl halide react with the primary amine. | Use a slight excess of the amine or add the aryl halide slowly to the reaction mixture. |

-

To a reaction vessel under an inert atmosphere, add 5-Bromopyridine-2-carbothioamide (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the mixture to the appropriate temperature (typically 80-120 °C).

-

Monitor the reaction's progress.

-

After completion, cool the reaction and quench with water.

-

Extract the product, wash, dry, and concentrate the organic layers.

-

Purify the product by column chromatography.[9]

Data Presentation

Table 1: Properties of Common Solvents

This table provides a quick reference for selecting appropriate solvents for your reactions.

| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Good for nucleophilic substitutions, high boiling point. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Highly polar, can be difficult to remove. |

| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | Polar aprotic, lower boiling point. |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Ethereal solvent, good for organometallic reactions. |

| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Common in cross-coupling reactions, potential peroxide former. |

| Toluene | C₇H₈ | 111 | 2.4 | Aromatic solvent, common in cross-coupling reactions. |

| Ethanol (EtOH) | C₂H₅OH | 78 | 24.6 | Protic solvent, can participate in some reactions. |

References

- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem Technical Support.

- Ghotbi, Y., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry.

- BenchChem. (2025). Comparative Analysis of Substituted 2-Pyridinecarbothioamide Analogs: A Guide for Drug Discovery Professionals. BenchChem Technical Support.

- Ahmad, B., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.

-

Ghotbi, Y., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [Link]

-

Cheméo. (2023). 2-pyridinecarbothioamide. [Link]

- ResearchGate. (2025). Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction.

- Buchwald, S. L., & Bolshan, Y. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 7(24), 5477–5480.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide. BenchChem Technical Support.

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Solubility of Things. (n.d.). Pyridine. [Link]

- Wisnewski, A. V., et al. (2006). Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. Chemical Research in Toxicology, 19(3), 449–456.

- ResearchGate. (2020).

-

PubChem. (n.d.). Pyridine-2-carbothioamide. [Link]

- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3233.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- ResearchGate. (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....

- MDPI. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7542.

- University of Liverpool. (n.d.). Pyridines.

- ResearchGate. (2018).

- Royal Society of Chemistry. (2021). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5.

- ResearchGate. (2025).

- Sciforum. (2020).

- Chemistry LibreTexts. (2021). 10.

- University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Hacettepe University. (2018). HYDROLYSIS REACTIONS.

- MDPI. (2017). Novel pyridine-based Pd(II)

- The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

- Science.gov. (n.d.).

- Thieme. (2025).

- Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 1178–1186.

- MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1577–1591.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- MDPI. (2025). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules.

- MDPI. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8786.

- Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.

- PMC. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 76(16), 6889–6895.

- MDPI. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4543.

- Chemistry LibreTexts. (2023). 2.

- Kyoto University Research Information Repository. (1959).

- Chemical Review and Letters. (2020). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters, 3(3), 127-142.

- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.

- The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube.

- Wikipedia. (n.d.).

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

Sources

- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Support Center: A Guide to Preventing Degradation of 5-Bromopyridine-2-carbothioamide in Solution

Welcome to the technical support center for 5-Bromopyridine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a key intermediate in medicinal chemistry, understanding and preventing its degradation is crucial for obtaining reliable and reproducible experimental results.[1] This document provides in-depth troubleshooting advice, preventative best practices, and validated protocols to ensure the integrity of your compound.

Section 1: Understanding the Instability of 5-Bromopyridine-2-carbothioamide

This section addresses the fundamental chemical properties of 5-Bromopyridine-2-carbothioamide that contribute to its degradation in solution.

Q1: What are the primary chemical groups in 5-Bromopyridine-2-carbothioamide that affect its stability?

A1: The stability of 5-Bromopyridine-2-carbothioamide is primarily influenced by two key structural features: the thioamide group and the pyridine ring .

-

The Thioamide Group (-C(S)NH₂): This functional group is inherently more reactive than its amide counterpart.[2] The sulfur atom is susceptible to oxidation and the carbon-sulfur double bond can undergo hydrolysis.[2][3] While thioamides are generally more resistant to hydrolysis than amides, this pathway remains a significant concern under non-neutral pH conditions.[3]

-

The Pyridine Ring: As a heteroaromatic amine, the pyridine ring has a basic nitrogen atom that can be protonated in acidic media.[4] The electron-withdrawing nature of the nitrogen atom makes the ring susceptible to nucleophilic attack.[4] These properties can influence the overall electronic environment of the molecule and affect the reactivity of the attached thioamide group.

Q2: What are the most common degradation pathways for this compound in solution?

A2: The most prevalent degradation pathways for 5-Bromopyridine-2-carbothioamide in solution are hydrolysis, oxidation, and photodegradation.

-

Hydrolysis: This is the reaction with water, which can be catalyzed by either acidic or basic conditions, converting the thioamide to its corresponding amide, 5-Bromopyridine-2-carboxamide.[5][6] While thioamides are less prone to hydrolysis than amides, prolonged exposure to aqueous environments, especially at non-neutral pH, can lead to significant degradation.[3]

-

Oxidation: The sulfur atom in the thioamide group is readily oxidized.[2] Common laboratory reagents or dissolved oxygen, especially in the presence of light or metal ions, can convert the thioamide to various oxidized species, such as sulfoxides or sulfenes, which may be unstable.[7]

-

Photodegradation: Aromatic and heteroaromatic compounds can be sensitive to light, particularly in the UV spectrum. Exposure to light can provide the energy needed to initiate degradation reactions, leading to a complex mixture of products.[7]

Caption: Plausible degradation pathways for 5-Bromopyridine-2-carbothioamide.

Section 2: Troubleshooting Guide for Experimental Inconsistencies

This section provides solutions to common problems encountered during experiments that may be linked to compound degradation.

Q3: My compound's purity, as measured by HPLC, decreases significantly when left in solution overnight. What is the likely cause?

A3: This is a classic sign of solution instability. The two most probable causes are hydrolysis and/or oxidation. If your solvent is aqueous or contains residual water (e.g., non-anhydrous DMSO or acetonitrile), hydrolysis to 5-Bromopyridine-2-carboxamide is highly likely.[3] The presence of dissolved oxygen can also lead to oxidative degradation.[2]

Recommendation: Always prepare solutions of 5-Bromopyridine-2-carbothioamide fresh before use. If an experiment requires the solution to be stable for several hours, conduct a preliminary time-course stability study in your chosen solvent system to understand the degradation kinetics.

Q4: I am observing a new, more polar peak in my reverse-phase HPLC chromatogram during my experiments. What could this be?

A4: The most probable identity of this new, more polar peak is 5-Bromopyridine-2-carboxamide , the hydrolysis product of your starting material. The amide functional group is more polar than the thioamide, resulting in a shorter retention time in typical reverse-phase HPLC methods.

Recommendation: To confirm the identity of this impurity, we recommend analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the hydrolysis product will differ from the parent compound by the mass difference between an oxygen and a sulfur atom (-16 Da). Characterizing degradation products is a key part of ensuring the validity of your experimental results.[8]

Q5: My experimental results are inconsistent when I repeat the experiment on different days using the same stock solution. Why might this be happening?

A5: This inconsistency strongly suggests that your stock solution is degrading during storage. Thioamides can be sensitive to long-term storage in solution, even when frozen.[9] Factors like repeated freeze-thaw cycles, exposure to light each time the solution is used, and the gradual ingress of moisture or air can accelerate degradation.

Recommendation: For maximum reproducibility, prepare a fresh stock solution for each set of experiments. If you must use a previously prepared stock, it should be aliquoted into single-use vials after preparation to avoid multiple freeze-thaw cycles and minimize exposure to ambient conditions. Store these aliquots at -80°C and protect them from light at all times.[7]

Section 3: Best Practices for Handling and Storage (FAQs)

Proactive measures are key to preventing degradation. This FAQ section outlines the best practices for handling and storing 5-Bromopyridine-2-carbothioamide.

Q6: How should I store the solid (powder) form of 5-Bromopyridine-2-carbothioamide?

A6: Due to their higher reactivity, thioamides require careful storage.[2] To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry environment . A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended. For maximum protection, especially for long-term archival, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Q7: What is the best way to prepare and store solutions of this compound?

A7: The single most important practice is to prepare solutions fresh for each use . If short-term storage is unavoidable:

-

Solvent Choice: Use high-purity, anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). Deuterated DMSO is often a good choice due to its high solubilizing power and the stability of many thioamides within it.[2]

-

Temperature: Store solutions at low temperatures, preferably -20°C or -80°C.

-

Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

-

Avoid Freeze-Thaw: Aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.

Q8: Are there any solvents or buffer components I should avoid?

A8: Yes. Avoid the following:

-

Aqueous Buffers: Particularly those with a pH outside the 6-8 range. Both acidic and basic conditions can catalyze hydrolysis.[6][7]

-

Protic Solvents: Solvents like methanol or ethanol can participate in degradation reactions, although they are generally less reactive than water.

-

Solutions Containing Oxidizing Agents: Avoid any medium that may contain peroxides or other reactive oxygen species.

-

Solutions with Metal Contaminants: Certain metal ions can catalyze both hydrolysis and oxidation.[5][10] Use high-purity water and reagents when preparing solutions.

Section 4: Protocols for Stability Assessment

To ensure the integrity of your experimental data, it is crucial to understand the stability of 5-Bromopyridine-2-carbothioamide under your specific experimental conditions. A forced degradation study is the industry-standard approach for this assessment.[11][12][13]

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][12]

Caption: General experimental workflow for a forced degradation stability study.

Step-by-Step Methodology:

-

Prepare Stock Solution: Accurately weigh and dissolve 5-Bromopyridine-2-carbothioamide in a suitable solvent like acetonitrile or methanol to a concentration of 1 mg/mL.[7]

-

Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (compound in solvent only) for each condition.

-

Incubation: Incubate the samples under the specified conditions. For thermal, acidic, and basic stress, it is common to use an elevated temperature (e.g., 60°C) to accelerate degradation.[7] For photostability, include a dark control wrapped in aluminum foil.

-

Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation of the active ingredient.[11]

-

Sample Quenching:

-

For acidic samples, neutralize with an equivalent amount of base (e.g., 0.1 N NaOH) before analysis.

-

For basic samples, neutralize with an equivalent amount of acid (e.g., 0.1 N HCl).

-

Cool thermal samples to room temperature.

-

-

Analysis: Analyze all samples, including controls, using a validated, stability-indicating HPLC method. A method is considered stability-indicating if it can resolve the parent compound from all significant degradation products.[14]

-

Identification: Use LC-MS to identify the mass of the major degradation products to confirm their structures.[8]

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Typical Parameters | Likely Primary Degradation Product |

| Acid Hydrolysis | 0.1 N HCl at 60°C | 5-Bromopyridine-2-carboxamide |

| Base Hydrolysis | 0.1 N NaOH at 60°C | 5-Bromopyridine-2-carboxamide |

| Oxidation | 3% H₂O₂ at Room Temp | Oxidized sulfur species (e.g., sulfoxides) |

| Thermal | Solution heated to 80°C | Various decomposition products |

| Photostability | UV/Vis light exposure (ICH Q1B) | Various photodegradation products |

This table is adapted from standard forced degradation protocols.[7][11]

References

-

Thioamide - Wikipedia. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

- BenchChem. (2025).

- BenchChem. (2025).

-

Piotr, K., et al. (2021). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC. Retrieved February 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (2025). Mild Method for the Conversion of Amides to Thioamides. ResearchGate. Retrieved February 10, 2026, from [Link]

-

Sadler, P. J., et al. (1983). The Kinetics and Mechanism of Thioamide Hydrolysis promoted by Gold(III) Bromo-complexes. RSC Publishing. Retrieved February 10, 2026, from [Link]

-

Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved February 10, 2026, from [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved February 10, 2026, from [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals. Retrieved February 10, 2026, from [Link]

-

ResolveMass Laboratories. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. ResolveMass. Retrieved February 10, 2026, from [Link]

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved February 10, 2026, from [Link]

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

-

Jin, L., et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. Retrieved February 10, 2026, from [Link]

-

Angene. (2025). The Chemical Properties and Reactivity of 5-Bromopyridine-2-carboxylic Acid. Angene. Retrieved February 10, 2026, from [Link]

- Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.

- BenchChem. (2025). Technical Support Center: 2-Pyridinecarbothioamide Stability in Long-Term Experiments. BenchChem.

-

da Silva, C. H. T. P., et al. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. PubMed. Retrieved February 10, 2026, from [Link]

-